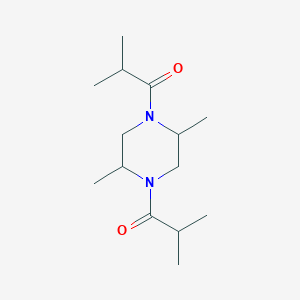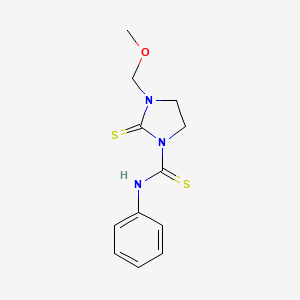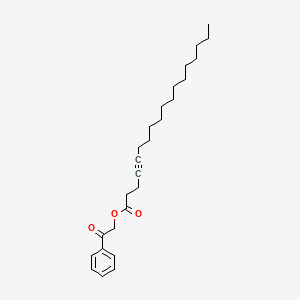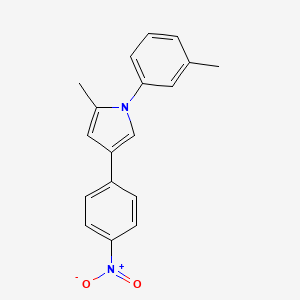![molecular formula C15H16N4O B14387504 2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol CAS No. 90062-50-3](/img/structure/B14387504.png)
2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol is a chemical compound that belongs to the class of imidazo[1,2-b][1,2,4]triazinyl derivatives This compound is characterized by its unique structure, which includes an imidazo[1,2-b][1,2,4]triazine ring fused with a phenol group
Preparation Methods
The synthesis of 2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b][1,2,4]triazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the phenol group: This step involves the functionalization of the imidazo[1,2-b][1,2,4]triazine ring with a phenol group, often through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imidazo[1,2-b][1,2,4]triazine ring can undergo reduction reactions to form dihydro derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and photonic devices.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential as a drug candidate.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with target proteins, while the imidazo[1,2-b][1,2,4]triazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit specific enzymes or bind to particular receptors is a key aspect of its mechanism of action.
Comparison with Similar Compounds
2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure but differ in the specific heterocyclic components.
Triazine derivatives: These compounds have a triazine ring but may lack the imidazo[1,2-b] component.
Phenol derivatives: These compounds contain a phenol group but may have different substituents on the aromatic ring.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
90062-50-3 |
|---|---|
Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-(7-ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol |
InChI |
InChI=1S/C15H16N4O/c1-4-12-14(11-7-5-6-8-13(11)20)17-15-16-9(2)10(3)18-19(12)15/h5-8,20H,4H2,1-3H3 |
InChI Key |
RIFDKIQSQBEQLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2N1N=C(C(=N2)C)C)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate](/img/structure/B14387445.png)



![2-Amino-5-{1-(methylsulfanyl)-2-[(propan-2-yl)amino]ethyl}benzonitrile](/img/structure/B14387479.png)
![{[(3-Bromo-2-methylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14387487.png)



![1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline](/img/structure/B14387512.png)

